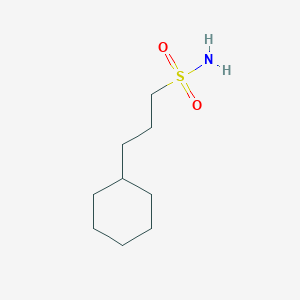

3-Cyclohexylpropane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBYKUATGPQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclohexylpropane 1 Sulfonamide and Sulfonamide Analogues

Acid-Base Reactivity of the Sulfonamide Functional Group

The sulfonamide group possesses distinct acidic properties at both the nitrogen and the alpha-carbon positions, which influences its reactivity in various chemical environments. wikipedia.org

The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic and can be removed by a base. wikipedia.org This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂), which stabilizes the resulting conjugate base (anion). ekb.eg For sulfanilamide, the pKa is approximately 10.4. ekb.eg The acidity of the sulfonamido group is a critical factor that governs the physicochemical properties and, in many cases, the biological activity of sulfonamide-containing compounds. core.ac.uk

The specific pKa value can be significantly influenced by the nature of the substituent attached to the nitrogen atom (the R-group). For instance, attaching a heterocyclic group to the N1 atom can alter the compound's acidity and activity. core.ac.uk Computational studies have demonstrated a linear correlation between the acidity of the sulfonamide and the Hammett constants of substituents on an attached aryl ring. core.ac.uk Generally, electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease it. This modulation of acidity is a key strategy in the design of sulfonamide-based therapeutic agents. core.ac.ukwikipedia.org

Table 1: Factors Influencing Sulfonamide N-H Acidity

| Factor | Effect on Acidity (pKa) | Rationale |

|---|---|---|

| Electron-Withdrawing Group on R | Increases (lowers pKa) | Stabilizes the negative charge on the nitrogen after deprotonation. nih.gov |

| Electron-Donating Group on R | Decreases (raises pKa) | Destabilizes the negative charge on the nitrogen after deprotonation. |

| Aromatic/Heterocyclic R-group | Generally Increases (lowers pKa) | The electron-withdrawing nature of the aromatic or heterocyclic ring enhances the acidity of the -SO₂NH- proton. nih.gov |

| Steric Hindrance | Can be complex | May influence the conformation and electronic environment of the sulfonamide group. core.ac.uk |

In addition to N-H acidity, alkylsulfonamides like 3-cyclohexylpropane-1-sulfonamide can also undergo deprotonation at the carbon atom adjacent to the sulfonyl group (the α-carbon). wikipedia.org The hydrogens on this α-carbon are rendered acidic due to the electron-withdrawing effect of the sulfonyl group, which can stabilize the resulting carbanion. ualberta.casketchy.com This is analogous to the acidity of α-hydrogens in carbonyl compounds, although typically less pronounced (pKa ~20 for α-hydrogens of ketones/aldehydes). ualberta.ca

The formation of an enolate-like species through α-carbon deprotonation makes this position nucleophilic, allowing it to react with various electrophiles. sketchy.com This reactivity pathway is fundamental in synthetic organic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. The deprotonation is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to avoid competing reactions at the sulfonyl group. umn.edu

Cleavage and Degradation Pathways

Sulfonamides can be broken down through several mechanisms, including hydrolysis and oxidation. These degradation pathways are important in both environmental and metabolic contexts.

The sulfonamide bond (S-N) is susceptible to hydrolytic cleavage, particularly under acidic conditions or with catalytic assistance. ceon.rs One of the most common degradation pathways involves the cleavage of the S-N bond through nucleophilic substitution at the sulfur atom, which can yield a sulfonic acid and the corresponding amine. nih.gov

Recent research has highlighted the remarkable ability of cerium dioxide (CeO₂) nanostructures, or nanoceria, to catalyze the hydrolytic decomposition of sulfonamides in aqueous solutions under ambient conditions, without requiring light or pH adjustments. nih.govnih.govacs.org This ceria-catalyzed hydrolysis can cleave multiple bonds within the sulfonamide molecule, including the S-N, C-N, and C-S bonds. nih.govnih.gov The primary products identified from the degradation of various sulfonamide drugs are sulfanilic acid, sulfanilamide, and aniline, which are typical products of acid hydrolysis. nih.govacs.org The efficiency of this catalytic cleavage depends on the specific structure of the sulfonamide and the properties of the nanoceria used. nih.govnih.gov

Table 2: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides

| Bond Cleaved | Primary Products | Mechanism | Reference |

|---|---|---|---|

| S–N Bond | Sulfanilic acid, Amine substituent | Nucleophilic sulfonyl substitution | nih.gov |

| C–N Bond | Sulfanilamide | Aromatic nucleophilic substitution | nih.gov |

| C–S Bond | Aniline | - | nih.gov |

Metabolically, cleavage of the sulfonamide bond can also be catalyzed by enzymes like glutathione (B108866) S-transferases (GSTs). domainex.co.uk This process involves the nucleophilic addition of glutathione (GSH) across the sulfur-aryl bond, leading to the release of sulfur dioxide and the formation of a GSH-thioether and an amine. domainex.co.uk This pathway is particularly relevant for electron-deficient aryl sulfonamides. domainex.co.uk

Sulfonamides are subject to degradation through advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). mdpi.comnih.gov These methods are effective for removing persistent organic pollutants from water. mdpi.com

One effective AOP combines UV irradiation with persulfate (S₂O₈²⁻). mdpi.com Under UV light, persulfate is activated to produce potent sulfate radicals (SO₄•⁻), which can efficiently degrade sulfonamides. mdpi.com Studies have shown that a UV/persulfate system can remove over 96% of sulfathiazole (B1682510) within an hour. mdpi.com Another approach involves the use of Fe(VI)/sulfite systems, which generate SO₄•⁻ radicals to degrade various sulfonamides. mdpi.com The degradation pathways in these oxidative processes often involve hydroxylation of the aromatic ring, extrusion of SO₂, and cleavage of the S-N bond. ceon.rsmdpi.com

Enzymatic oxidation is another degradation route. Peroxidases, such as versatile peroxidase (VP) from the fungus Bjerkandera adusta, can oxidize sulfonamides, achieving over 90% conversion for some compounds. scielo.org.mx

Cycloaddition Reactions Involving Unsaturated Sulfonamides

While this compound itself is saturated, its unsaturated analogues, particularly those with α,β-unsaturation (vinylic sulfonamides), are valuable participants in cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and heterocyclic structures. chemrxiv.orgmdpi.com

Unsaturated sultams (cyclic sulfonamides) can act as effective dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles like nitrones, nitrile oxides, and azomethine ylides. chemrxiv.org These reactions often proceed with high regio- and diastereoselectivity, providing access to fused bicyclic sultam building blocks, which are of interest in drug discovery. chemrxiv.org

Furthermore, the cycloisomerization of unsaturated N-acyl sulfonamides can be catalyzed by transition metals like cobalt. acs.orgnih.gov This transformation can produce N-sulfonyl lactams and imidates, which are underexplored classes of cyclic compounds. acs.orgnih.gov The reaction demonstrates good functional group tolerance and can even be performed using air as the oxidant. acs.orgnih.gov

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org The dipolarophile is typically an electron-deficient or strained π-system, such as an alkene or alkyne. wikipedia.org The reactivity in these cycloadditions is largely governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is key. organic-chemistry.org

For a sulfonamide to participate in a 1,3-dipolar cycloaddition, it must be part of a molecule that can function as either the 1,3-dipole or the dipolarophile. In the case of This compound , the molecule itself, being fully saturated, cannot act as a dipolarophile. However, sulfonamides can be precursors to 1,3-dipoles or be attached to a dipolarophilic moiety.

For instance, N-sulfonyl azides can be generated and react in situ with alkynes to form triazoles. organic-chemistry.org While this is a known reaction for sulfonyl azides, the direct conversion of a primary sulfonamide like this compound to a sulfonyl azide (B81097) is not a standard transformation. More commonly, sulfonyl chlorides are the precursors to sulfonyl azides.

Alternatively, the sulfonamide group can be attached to a vinyl or alkynyl group, making the molecule a competent dipolarophile. Research has shown that vinylsulfonamides and alkynyl sulfonamides undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones and nitrile oxides, to yield functionalized heterocyclic sulfonamides. Current time information in Bangalore, IN. For example, the reaction of alkynyl sulfonamides with nitrones produces 2,3-dihydroisoxazoles. Current time information in Bangalore, IN. Similarly, pentafluorophenyl vinylsulfonate has been used as a dipolarophile in reactions with nitrones to produce isoxazolidine (B1194047) sulfonates, which can then be converted to a variety of sulfonamides. nih.govsigmaaldrich.com

Given that This compound lacks the necessary unsaturation, it would not directly participate as a dipolarophile in 1,3-dipolar cycloadditions. It would first need to be chemically modified to introduce a double or triple bond, for example, through a sequence of elimination or other functional group manipulations.

Table 1: Reactivity of Sulfonamide Analogues in 1,3-Dipolar Cycloadditions This table is interactive. You can sort and filter the data.

| Sulfonamide Analogue Type | Role in Cycloaddition | 1,3-Dipole Partner | Product |

|---|---|---|---|

| Alkynyl Sulfonamide | Dipolarophile | Nitrone | 2,3-Dihydroisoxazole Current time information in Bangalore, IN. |

| Vinylsulfonamide | Dipolarophile | Nitrile Oxide | Isoxazoline Current time information in Bangalore, IN. |

| N-Sulfonyl Azide | 1,3-Dipole | Alkyne | Triazole organic-chemistry.org |

Addition-Elimination Reactions

Addition-elimination reactions are a common mechanistic pathway for substitution reactions, particularly at unsaturated centers like carbonyls or sulfonyl groups. masterorganicchemistry.com This two-step process involves the initial addition of a nucleophile to the electrophilic center, forming a tetrahedral intermediate, followed by the elimination of a leaving group to restore the original unsaturation. masterorganicchemistry.com

In the context of sulfonamides, the sulfur atom is highly electrophilic due to the two oxygen atoms, and the sulfonamide nitrogen can act as a leaving group under certain conditions. For N-alkylsulfonamides, cleavage of the sp³ carbon-nitrogen bond can occur, especially under acidic or thermal conditions. nih.gov

For This compound , which is a primary sulfonamide, the nitrogen atom is bonded to two hydrogen atoms. Reactions can occur at the nitrogen atom, such as deprotonation followed by alkylation. organic-chemistry.org However, the addition-elimination mechanism is more relevant to reactions where the sulfonamide moiety as a whole, or a part of it, is substituted.

An intermolecular alkylation of unsubstituted sulfonamides with trichloroacetimidates has been shown to proceed under thermal conditions without a catalyst. organic-chemistry.orgnih.govnih.gov This reaction is believed to proceed via an SN1 pathway, where the trichloroacetimidate (B1259523) forms a stable carbocation that is then attacked by the sulfonamide nitrogen. While this is a substitution reaction, it highlights the nucleophilicity of the sulfonamide nitrogen.

A more direct example of an addition-elimination type mechanism would involve nucleophilic attack at the sulfur atom. However, the sulfonyl group in a saturated alkylsulfonamide is generally quite stable. For reactions to occur at the sulfur center, typically a more reactive derivative, such as a sulfonyl chloride, is employed. The synthesis of sulfonamides itself often proceeds via an addition-elimination reaction, where an amine attacks a sulfonyl chloride, forming a tetrahedral intermediate which then eliminates a chloride ion. frontiersrj.com

If This compound were to undergo a reaction that could be classified as addition-elimination, it would likely involve the transformation of the sulfonamide into a better leaving group, or reaction with a very strong nucleophile. For instance, it has been shown that arylsulfonamides can undergo nucleophilic substitution at the nitrogen atom with phosphide (B1233454) anions. nih.govsigmaaldrich.com

Table 2: General Reactivity of Sulfonamides in Addition-Elimination and Related Substitution Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Sulfonamide Role | Reactant | Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | Nucleophile | Trichloroacetimidate | Thermal organic-chemistry.orgnih.govnih.gov | N-Alkylsulfonamide |

| N-Alkylation | Nucleophile | Alcohol | Ru or Mn catalyst organic-chemistry.orgthieme-connect.de | N-Alkylsulfonamide |

| Nucleophilic Substitution | Substrate (as precursor) | Phosphide anion | - | Phosphamide/Amine nih.govsigmaaldrich.com |

Cross-Reactivity Profiles in Sulfonamide Chemistry

The cross-reactivity of sulfonamides is a topic of significant clinical importance, primarily concerning allergic reactions. It is crucial to distinguish between sulfonamide antibiotics and non-antibiotic sulfonamides, as their potential for cross-reactivity is mechanistically different.

Sulfonamide antibiotics are typically arylamines with a sulfonamide group, and the hypersensitivity reactions are often attributed to the arylamine portion (specifically the N4 amino group) and the N1 heterocyclic ring, which are metabolized to reactive intermediates.

This compound is a non-antibiotic sulfonamide. It lacks the characteristic arylamine structure of sulfonamide antibiotics. The general consensus in the scientific community is that cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is unlikely due to the significant structural differences. Apparent cross-reactivity is often considered to be a result of a predisposition to allergic reactions in general, rather than a specific chemical cross-reactivity.

The key structural features for sulfonamide antibiotic allergenicity are:

An aromatic ring attached to the sulfonamide group.

A primary amino group at the N4 position of the aromatic ring.

A heterocyclic ring attached to the sulfonamide nitrogen (N1).

This compound possesses none of these features. It has a saturated alkyl group (cyclohexylpropane) attached to the sulfonyl group, and the sulfonamide nitrogen is unsubstituted. Therefore, based on its chemical structure, the potential for immunological cross-reactivity with sulfonamide antibiotics is considered to be extremely low.

Table 3: Structural Features and Cross-Reactivity Potential This table is interactive. You can sort and filter the data.

| Compound Type | Aromatic Ring | N4-Arylamine | N1-Heterocycle | Cross-Reactivity with Sulfonamide Antibiotics |

|---|---|---|---|---|

| Sulfonamide Antibiotics | Yes | Yes | Often Yes | High (within class) |

| This compound | No | No | No | Very Low |

| Other Non-Antibiotic Sulfonamides | Varies | No | No | Very Low |

Spectroscopic and Structural Elucidation of 3 Cyclohexylpropane 1 Sulfonamide and Aliphatic Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. conicet.gov.arnih.gov

In ¹H NMR spectroscopy, the chemical shift (δ) is indicative of the electronic environment of a proton. libretexts.org Protons in different chemical environments will resonate at different frequencies. For aliphatic sulfonamides, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the range of δ 8.78 to 10.15 ppm. rsc.org Protons on the carbon atoms of the aliphatic chain and the cyclohexyl ring will have characteristic chemical shifts influenced by their proximity to the electron-withdrawing sulfonamide group. msu.edunetlify.app For instance, protons on the carbon alpha to the sulfonamide group will be deshielded and appear at a lower field compared to other aliphatic protons. libretexts.org

In ¹³C NMR spectroscopy, the chemical shifts of carbon atoms provide insight into their hybridization and bonding environment. organicchemistrydata.org The carbon atoms of the aliphatic chain and the cyclohexyl ring in 3-Cyclohexylpropane-1-sulfonamide will have distinct signals. Generally, sp³ hybridized carbons in alkanes appear in the upfield region of the spectrum. msu.edu However, the carbon atom directly attached to the sulfur of the sulfonamide group will be shifted downfield due to the inductive effect of the sulfonyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Aliphatic Sulfonamides

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Sulfonamide N-H | 8.78 - 10.15 rsc.org | N/A |

| α-CH₂ (to SO₂) | ~3.0 - 3.5 | ~45 - 55 |

| Other Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 | 10 - 40 |

| Cyclohexyl CH | 1.0 - 2.0 | 25 - 45 |

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrxiv.orgdocbrown.info

The sulfonamide group exhibits several characteristic absorption bands in the IR spectrum. acs.org The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940–900 cm⁻¹ region. rsc.org The N-H stretching vibration of a primary or secondary sulfonamide gives rise to a band in the 3400–3200 cm⁻¹ range. pressbooks.pub For primary sulfonamides (R-SO₂NH₂), two bands may be observed in this region corresponding to symmetric and asymmetric stretching. rsc.orgjst.go.jp

The aliphatic portions of the molecule, namely the propyl chain and the cyclohexyl ring, also produce characteristic IR signals. The stretching vibrations of C-H bonds in alkanes are typically found in the 3000–2850 cm⁻¹ region. pressbooks.pub The bending vibrations of CH₂ and CH₃ groups appear in the 1470–1450 cm⁻¹ and 1380–1370 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for Aliphatic Sulfonamides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 pressbooks.pub | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 pressbooks.pub | Strong |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |

| S-N Stretch | 940 - 900 rsc.org | Medium |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. gre.ac.uk Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures and the determination of sulfonamides in various matrices. nih.govjfda-online.comchromatographyonline.com

In the mass spectrum of a sulfonamide, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of sulfonamides under mass spectrometric conditions often involves cleavage of the S-N bond and the C-S bond. nih.govresearchgate.netresearchgate.net Common fragment ions observed for sulfonamides include those resulting from the loss of SO₂ (64 Da) and rearrangements. nih.gov For aliphatic sulfonamides, fragmentation of the alkyl chain can also occur.

LC-MS is frequently used for the quantitative analysis of sulfonamides. nih.govnih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the analyte molecules, often yielding the protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. jfda-online.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

While a specific crystal structure for this compound is not publicly available in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the latest search, the analysis of related aliphatic and aromatic sulfonamide structures provides significant insight into the expected structural features. nih.govcrystallography.netimet-db.ru The geometric parameters of the sulfonamide group are generally found to be consistent across a wide range of molecules, showing little dependence on the nature of the substituents. nih.govresearchgate.net

For instance, studies on various sulfonamide derivatives reveal that the sulfur atom adopts a distorted tetrahedral geometry. nsf.gov The bond lengths and angles within the core -SO₂NH- group remain relatively constant. In a representative structure of a simple N-alkylated sulfonamide, 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths are in the range of 1.428 Å to 1.441 Å, the S–N bond length is approximately 1.62 Å, and the S–C bond is about 1.77 Å. nsf.goviucr.org The O–S–O bond angle is typically close to 119°, while N–S–C bond angles are around 107-108°. nsf.govmdpi.com

The conformation of the aliphatic chain, such as the propyl group in N-propylbenzenesulfonamide or the cyclohexylpropane group in the title compound, relative to the sulfonamide moiety is a key structural feature determined by XRD. iucr.org This conformation, along with intermolecular forces, dictates the final packing arrangement in the crystal.

Below is a table with representative crystallographic data for an aliphatic-aromatic sulfonamide, illustrating the type of information obtained from an XRD study.

| Parameter | 4-methyl-N-propylbenzenesulfonamide nsf.goviucr.org |

| Chemical Formula | C₁₀H₁₅NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 10.150(2) |

| c (Å) | 20.276(4) |

| α (°) | 90 |

| β (°) | 93.63(3) |

| γ (°) | 90 |

| Volume (ų) | 2307.3(8) |

| Z | 8 (2 molecules in asymmetric unit) |

| S=O Bond Lengths (Å) | 1.428 - 1.441 |

| S-N Bond Length (Å) | 1.618, 1.622 |

| O-S-O Bond Angle (°) | 118.26, 119.49 |

| N-S-C Bond Angle (°) | 106.86, 108.27 |

The sulfonamide group, with its N-H proton donor and sulfonyl oxygen acceptors, is highly effective at forming hydrogen bonds. researchgate.net These interactions are the primary driving force behind the formation of specific supramolecular structures in the crystalline state. nih.govacs.org The analysis of numerous sulfonamide crystal structures has revealed common hydrogen-bonding patterns, which are often described using graph set notation. nih.gov

In primary sulfonamides (R-SO₂NH₂), like this compound, the most prevalent interaction is the N-H···O hydrogen bond, where the amide proton acts as the donor and a sulfonyl oxygen atom of a neighboring molecule acts as the acceptor. researchgate.netnih.gov This interaction typically leads to the formation of extended chains or dimeric motifs. A very common and dominant pattern involves the amino protons bonding to sulfonyl oxygens, creating a chain with an eight-atom repeat unit, denoted as a C(4) chain in graph set notation. nih.gov

In addition to the strong N-H···O bonds, weaker C-H···O interactions can also play a significant role in stabilizing the three-dimensional crystal packing. iucr.org The specific aggregation pattern—be it monomers, dimers, or intricate 3D networks—depends on factors like the presence of other functional groups and the steric bulk of the substituents on the sulfonamide. nih.govresearchgate.net The introduction of large substituents can alter the packing and reduce the number of intermolecular hydrogen bonds. nih.gov In the absence of stronger hydrogen-bond acceptors, the sulfonyl group is the preferred site of interaction for the amide proton. researchgate.net

Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence)

Beyond fundamental techniques like NMR and IR spectroscopy, advanced methods such as fluorescence and circular dichroism (CD) spectroscopy can provide deeper insights into the electronic properties and stereochemistry of molecules.

Fluorescence Spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. While many simple aliphatic sulfonamides are not inherently fluorescent, fluorescence can be induced or utilized in several ways. A common application involves derivatizing the sulfonamide with a fluorophore; the resulting molecule's fluorescent properties can then be used for detection and analysis. acs.org For instance, dansyl sulfonamides are well-known fluorescent probes. annualreviews.org Another approach is photochemically induced fluorescence, where non-fluorescent sulfonamides are irradiated with UV light to generate fluorescent photoproducts, which can then be quantified. researchgate.net

Recent studies have also explored the phenomenon of non-aromatic fluorescence, where fluorescence arises from molecules lacking traditional aromatic or conjugated systems, particularly when in an aggregated or solid state. arxiv.org This aggregation-induced emission is often linked to the formation of rigid structures with specific intermolecular interactions, such as strong hydrogen bonds, which can create delocalized electronic states. arxiv.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is a powerful tool for studying chiral molecules. nih.gov An achiral molecule like this compound would not be expected to show a CD signal in solution. However, CD signals can be observed under specific circumstances. If an achiral molecule crystallizes in a chiral space group (a process known as spontaneous resolution), the resulting crystals will be chiral and can be analyzed by solid-state CD spectroscopy. nih.govacs.org This has been demonstrated for some achiral aromatic sulfonamides. nih.gov Furthermore, if an achiral sulfonamide binds to a chiral environment, such as the active site of an enzyme, an induced circular dichroism (ICD) spectrum can be produced, providing information about the binding event and the conformation of the bound ligand. annualreviews.org

Computational Investigations of 3 Cyclohexylpropane 1 Sulfonamide and Sulfonamide Containing Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com It is a versatile method employed to predict a wide range of molecular characteristics for sulfonamide-based compounds. mdpi.comnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For a flexible molecule like 3-Cyclohexylpropane-1-sulfonamide, which contains a rotatable cyclohexyl ring and a propyl chain, conformational analysis is crucial to identify the most stable conformers.

Table 1: Representative Geometric Parameters of the Sulfonamide Group from Computational Studies Note: These are generalized values for the sulfonamide functional group and not specific to this compound.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Length | S=O | ~1.43 - 1.45 |

| Bond Length | S-N | ~1.63 - 1.67 |

| Bond Length | S-C | ~1.76 - 1.78 |

This table is illustrative. Actual values are calculated for specific molecules under investigation.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large energy gap implies greater stability. researchgate.net For sulfonamide derivatives, DFT calculations are used to determine these energy levels, providing insight into their potential interactions with biological targets. mdpi.commdpi.com

Table 2: Illustrative HOMO-LUMO Energy Gaps for Various Sulfonamide Derivatives Note: These values are examples from studies on different sulfonamide compounds to show a typical range.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Sulfonamide Derivative | - | - | 4.93 - 5.07 |

| Substituted Hydroxy-2-arylbenzothiazole | - | - | Varies based on substituent |

| Phthalonitrile Derivative | -5.0720 | -2.9035 | 2.1685 |

Data compiled from studies on various sulfonamide-containing systems. researchgate.netresearchgate.net

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. Computational methods can generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results. mdpi.com

For sulfonamides, DFT can predict the characteristic vibrational frequencies of the sulfonyl (SO₂) group and the sulfur-nitrogen (S-N) bond. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in distinct regions of the IR spectrum. mdpi.com Similarly, computed ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to aid in structural elucidation, although environmental and solvent effects can cause some discrepancies, particularly for N-H protons. mdpi.com

Table 3: Typical Calculated Vibrational Frequencies for Sulfonamide Groups Note: These are generalized frequency ranges for the sulfonamide functional group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretching | ~1300 - 1330 |

| SO₂ | Symmetric Stretching | ~1125 - 1160 |

| S-N | Stretching | ~840 - 940 |

Data based on findings reported for sulfonamide compounds. mdpi.com

The sulfonamide moiety is capable of forming complex networks of hydrogen bonds because its oxygen atoms act as hydrogen bond acceptors and the N-H group acts as a hydrogen bond donor. royalsocietypublishing.org Computational calculations can quantify the energy of these intermolecular interactions. Understanding these forces is vital for predicting how molecules will arrange themselves in a crystal lattice and for explaining physical properties like solubility, which are critical for biological activity. royalsocietypublishing.org These calculations help reveal whether molecules are likely to exist as monomers or form dimers and other aggregates through hydrogen bonding in the solid state. royalsocietypublishing.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). excli.de This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. jocms.org

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), between a ligand and a protein target. arxiv.orgchoderalab.org A more negative binding energy signifies a stronger and more stable interaction. excli.demdpi.com

For sulfonamide-containing compounds, docking studies are routinely performed to evaluate their potential as inhibitors of various enzymes. mdpi.commdpi.comexcli.de These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide ligand and the amino acid residues in the protein's active site. excli.de For instance, studies on novel sulfonamide derivatives have shown binding energies ranging from -6.8 to -8.2 kcal/mol against specific cancer-related targets, indicating strong binding potential. nih.gov Other research on different sulfonamides targeting various microbial proteins reported binding energies from -5.1 to -7.6 kcal/mol. b-cdn.net Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Table 4: Example Binding Affinities of Various Sulfonamide Derivatives with Protein Targets Note: This table presents example data from different studies to illustrate the application of molecular docking to sulfonamides. The targets and compounds are not directly related to this compound.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

| Novel Sulfonamide Derivative | Dihydropteroate Synthase (DHPS) | -8.1 |

| Phenothiazine-3-sulphonamide Derivative | S. aureus receptor | -7.6 |

| Thiazole-bearing Sulfonamide | Acetylcholinesterase | Potent Inhibition (IC₅₀ = 0.10 µM) |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 |

Data compiled from various molecular docking studies on sulfonamides. mdpi.commdpi.comexcli.deb-cdn.net

Elucidation of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of sulfonamides to protein targets is a well-studied area, with hydrogen bonds and hydrophobic interactions playing pivotal roles. The sulfonamide group (-SO₂NH₂) itself is a key pharmacophore capable of forming strong electrostatic and hydrogen bonding interactions within a receptor's binding site. researchgate.net The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. researchgate.net

In many sulfonamide-protein complexes, the sulfonamide moiety interacts with key amino acid residues. For instance, in the binding of sulfonamides to carbonic anhydrase, a zinc-containing enzyme, the deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion, and the sulfonyl oxygens form hydrogen bonds with residues like Thr199. acs.orgpnas.org The nature of the substituents on the sulfonamide core significantly influences binding affinity through additional interactions.

The cyclohexyl and propyl groups of this compound would be expected to engage in significant hydrophobic interactions. The bulky, nonpolar cyclohexyl ring, in particular, would likely favor binding to hydrophobic pockets within a protein, displacing water molecules and contributing favorably to the binding free energy. Studies on arylsulfonamides binding to carbonic anhydrase have demonstrated that extending the nonpolar surface of the ligand to interact with hydrophobic regions of the active site increases binding affinity. pnas.org The flexible propyl chain allows the cyclohexyl group to adopt an optimal position within such a hydrophobic pocket.

A summary of common interactions observed in sulfonamide-protein complexes is provided below:

| Interaction Type | Participating Groups on Sulfonamide | Common Interacting Protein Residues |

| Hydrogen Bonding | Sulfonyl oxygens (acceptor), Amide nitrogen (donor) | Thr, Ser, His, Asn, Gln, backbone amides |

| Hydrophobic Interactions | Cyclohexyl group, Propyl chain | Phe, Leu, Val, Ile, Pro, Ala |

| Metal Coordination | Deprotonated sulfonamide nitrogen | Zn²⁺ (in metalloenzymes like carbonic anhydrase) |

| van der Waals Forces | Entire molecule | All residues in close contact |

Specific Studies on this compound with Biological Targets

Direct computational or experimental studies detailing the binding of this compound to specific biological targets are not readily found in the surveyed literature. However, a study on compounds for visceral leishmaniasis identified a molecule containing a cyclohexyl-propane-sulfonamide fragment, 2-Methyl-N-(trans-4-((3-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)cyclohexyl)propane-1-sulfonamide, as having activity. acs.org This suggests that the this compound moiety can be a component of biologically active molecules.

Another study on inhibitors of the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani included N-(4-chlorophenyl)-3-cyclohexylpropane-1-sulfonamide in its analysis. nih.gov While this is a different derivative, it points to the potential for this scaffold to be investigated for antiparasitic applications.

Research on six aromatic and aliphatic sulfonamide derivatives involved in silico target fishing, which predicted potential enzyme inhibition and antiprotozoal properties. nih.govroyalsocietypublishing.org Molecular docking in that study suggested inhibitory potential against trypanothione (B104310) reductase, supporting the possibility of antiprotozoal activity for this class of compounds. nih.govroyalsocietypublishing.org Given these findings, it is plausible that this compound could be investigated for similar therapeutic areas.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For sulfonamide-containing systems, MD simulations provide insights into the stability of protein-ligand complexes, conformational changes, and the dynamic nature of binding interactions. peerj.comtandfonline.com

Conformational Changes Upon Ligand Binding

Studies on various sulfonamide-protein complexes have shown that flexible loops within the protein's active site often undergo conformational changes to accommodate the ligand. For example, in the binding of sulfonamides to Sul enzymes, which confer resistance to these drugs, flexible loops in the active site show significant conformational shifts upon binding of the natural substrate, but not necessarily with the sulfonamide inhibitors themselves. researchgate.netbiorxiv.org

For a flexible molecule like this compound, the propyl chain allows for considerable conformational freedom. Upon binding, this chain and the cyclohexyl ring would likely adopt a specific, low-energy conformation to maximize favorable interactions within the binding pocket. The protein, in turn, may adjust the positions of its amino acid side chains to optimize contact with the ligand. Some studies, however, have noted that for certain sulfonamides, no major conformational change in the protein is observed upon binding. nih.govacs.org

The binding of sulfonamide drugs to heme proteins has been shown to induce conformational changes that result in the destabilization of the protein structure. acs.org

Dynamic Behavior of Sulfonamide-Target Complexes

MD simulations allow researchers to observe the dynamic behavior of a sulfonamide-target complex over a period of time, typically nanoseconds to microseconds. This provides a more realistic picture of the interaction than static docking models.

Simulations of sulfonamide-protein complexes have been used to assess their stability. arabjchem.org By calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time, researchers can determine if the complex remains stable or if the ligand dissociates. For example, MD simulations of sulfonamide inhibitors with human carbonic anhydrase II showed the complex to be fairly stable after an initial adjustment period. acs.org

The table below summarizes findings from MD simulations on various sulfonamide systems, which could be analogous to the expected behavior of a this compound complex.

| System | Key Findings from MD Simulations |

| Sulfonamide-Triose Phosphate (B84403) Isomerase | The complex stability was evaluated, and interaction energies were calculated using the MM-PBSA method. Strong and favorable Van der Waals interactions were found to be crucial. peerj.com |

| Sulfonamide-Cruzain | Newly proposed sulfonamide derivatives showed greater stability in complex with the enzyme compared to a reference compound. tandfonline.com |

| Sulfonamide-Carbonic Anhydrase II | The inhibitor showed some flexibility within the active site, but the complex was generally stable over the simulation period. The distance between the sulfonamide nitrogen and the zinc ion remained constant. acs.org |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and online servers are used to predict these properties for sulfonamide derivatives. nih.govnih.govrcsi.sciencemdpi.com

For a molecule like this compound, these tools would predict parameters such as:

Absorption: Its potential for oral absorption, often evaluated based on properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). The cyclohexyl group would increase its lipophilicity, which can enhance absorption but may also lead to other issues if too high.

Distribution: Predictions of its ability to cross the blood-brain barrier and its volume of distribution in the body.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The cyclohexyl ring and the propyl chain could be susceptible to hydroxylation.

Excretion: Estimation of how the compound and its metabolites are likely to be cleared from the body.

A study on a series of sulfonamide derivatives used the pkCSM and Pre-ADMET online servers to predict ADME and toxicity properties. nih.gov Such predictions are crucial for prioritizing compounds for further experimental testing.

The table below shows a hypothetical in silico ADME profile for this compound based on general properties of similar molecules. Actual values would require specific software prediction.

| ADME Property | Predicted Outcome for this compound | Rationale |

| Oral Bioavailability | Moderate to High | Likely adheres to Lipinski's Rule of Five. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Increased lipophilicity from the cyclohexyl group may facilitate CNS penetration. arabjchem.org |

| CYP450 Metabolism | Likely | The aliphatic cyclohexyl and propyl groups are potential sites for oxidative metabolism. |

| Aqueous Solubility | Low to Moderate | The large nonpolar groups would decrease water solubility. |

In Silico Target Fishing and Mechanism Prediction

In silico target fishing (or reverse docking) is a computational approach used to identify potential biological targets for a given compound. This is particularly useful when the mechanism of action of a molecule is unknown. For a compound like this compound, target fishing would involve docking it against a large library of protein structures to find those with which it is predicted to bind most strongly.

A recent study performed target fishing for a set of six aromatic and aliphatic sulfonamides. nih.govroyalsocietypublishing.org The in silico analysis predicted low toxicity and potential for enzyme inhibition, with antiprotozoal properties being highlighted. nih.govroyalsocietypublishing.org Subsequent molecular docking against specific targets, such as trypanothione reductase from protozoan pathogens, supported this prediction. nih.govroyalsocietypublishing.org

This methodology suggests that this compound could be screened against various target classes to uncover potential therapeutic applications. The likely targets would be enzymes with well-defined hydrophobic pockets that can accommodate the cyclohexylpropyl moiety, and which have active site residues capable of hydrogen bonding with the sulfonamide group.

Biological Activity Profiles of 3 Cyclohexylpropane 1 Sulfonamide Analogues and Sulfonamide Derivatives in Vitro Studies

Antimicrobial Efficacy (In Vitro)

Sulfonamides represent a significant class of synthetic antimicrobial agents. nih.gov Their efficacy spans a wide spectrum, proving effective against both Gram-positive and certain Gram-negative bacteria, as well as some fungi. nih.gov The introduction of various substituents to the core sulfonamide structure can significantly alter the biological activity, potentially enhancing cell membrane penetration or increasing binding affinity to specific microbial targets. acs.org

In vitro studies have demonstrated that sulfonamide derivatives possess notable activity against various Gram-positive bacteria. Hybrid molecules combining sulfonamides with other active antimicrobial agents, such as pleuromutilin (B8085454) derivatives, have shown potent inhibitory activity against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus pneumoniae. nih.gov For instance, a sulfapyridine (B1682706) analogue exhibited minimum inhibitory concentrations (MIC) as low as 0.016-0.063 μg/mL against S. aureus and 0.016 μg/mL against MRSA. nih.gov

The incorporation of a cage-like silsesquioxane (POSS) framework into sulfonamides has also been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria like Enterococcus hirae and Staphylococcus aureus, with MIC values ranging from 125 to 3000 μM. acs.orgnih.gov Furthermore, certain thienopyrimidine–sulfonamide hybrids have displayed activity against S. aureus. mdpi.comnih.gov For example, a cyclohexathienopyrimidine coupled with sulfadiazine (B1682646) demonstrated an MIC of 125 µg/mL against S. aureus. mdpi.com Other studies have reported that various sulfonamide derivatives show susceptibility in Gram-positive cocci with MICs starting from 125 µM. csfarmacie.cz

Table 1: In Vitro Activity of Sulfonamide Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pleuromutilin-Sulfonamide Hybrids (e.g., Sulfapyridine analogue) | Staphylococcus aureus | 0.016-0.063 µg/mL | nih.gov |

| Pleuromutilin-Sulfonamide Hybrids (e.g., Sulfapyridine analogue) | Methicillin-resistant S. aureus (MRSA) | 0.016 µg/mL | nih.gov |

| Pleuromutilin-Sulfonamide Hybrids (e.g., Sulfapyridine analogue) | Streptococcus pneumoniae | 0.032-0.063 µg/mL | nih.gov |

| Silsesquioxane-Sulfonamide Hybrids | Enterococcus hirae | 125-3000 µM | acs.orgnih.gov |

| Silsesquioxane-Sulfonamide Hybrids | Staphylococcus aureus | 125-3000 µM | acs.orgnih.gov |

| Thienopyrimidine-Sulfadiazine Hybrid (12ii) | Staphylococcus aureus | 125 µg/mL | mdpi.com |

| o-benzenedisulfonimido-sulfonamide derivative (Compound 2) | Staphylococcus aureus ATCC 29213 | Low MIC values reported | istanbul.edu.tr |

| o-benzenedisulfonimido-sulfonamide derivative (Compound 2) | Enterococcus faecalis ATCC 29212 | Low MIC values reported | istanbul.edu.tr |

| N-Heptyl urea (B33335) sulfamethoxazole (B1682508) derivative (2) | Staphylococcus aureus | Activity comparable to sulfamethoxazole | csfarmacie.cz |

This table is interactive. Click on the headers to sort the data.

The antimicrobial spectrum of sulfonamides extends to certain Gram-negative bacteria, including species of Klebsiella, Salmonella, and Escherichia coli. nih.gov However, resistance has been observed in strains like Pseudomonas aeruginosa and Serratia. nih.gov In vitro evaluations of thienopyrimidine–sulfonamide hybrids revealed mild activity against E. coli, although with higher MIC values compared to the parent sulfonamides alone. mdpi.comnih.gov Specifically, a thienopyrimidine–sulfadiazine hybrid (12ii) showed an MIC of 125 µg/mL against E. coli. mdpi.com

Studies on other synthesized sulfonamide derivatives have indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For some derivatives, the zones of inhibition against E. coli, Pseudomonas aeruginosa, and Proteus mirabilis ranged from 13 to 20 mm. researchgate.net However, it was noted that for E. coli, while inhibition zones were significant, the MIC values were high, suggesting a high concentration is needed to inhibit bacterial growth. researchgate.net In contrast, some studies found that their synthesized derivatives did not significantly inhibit the growth of P. aeruginosa, K. pneumoniae, and E. coli. csfarmacie.cz

Table 2: In Vitro Activity of Sulfonamide Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Thienopyrimidine-Sulfonamide Hybrids | Escherichia coli | Mild activity, higher MIC than parent sulfonamides | mdpi.comnih.gov |

| Thienopyrimidine-Sulfadiazine Hybrid (12ii) | Escherichia coli | 125 µg/mL | mdpi.com |

| Thienopyrimidine–Sulfamethoxazole hybrid (8iii) | Escherichia coli | 125 µg/mL | mdpi.com |

| Various Sulfonamide Derivatives | Pseudomonas aeruginosa | 13-20 mm inhibition zone | researchgate.net |

| Various Sulfonamide Derivatives | Escherichia coli | 13-20 mm inhibition zone, high MIC | researchgate.net |

| Various Sulfonamide Derivatives | Proteus mirabilis | 13-20 mm inhibition zone | researchgate.net |

| Silsesquioxane-Sulfonamide Hybrids | Escherichia coli | 125-3000 µM | acs.orgnih.gov |

| Silsesquioxane-Sulfonamide Hybrids | Pseudomonas aeruginosa | 125-3000 µM | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

In addition to their antibacterial properties, sulfonamides have demonstrated inhibitory activity against certain fungi. nih.gov Research into arylsulfonamide-type compounds has shown their potential against a range of Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov For instance, one study reported fungistatic activity for a synthesized compound against all tested strains at concentrations between 0.125 and 1 mg/mL. nih.gov

The coupling of sulfonamides with thienopyrimidine structures has also yielded hybrids with promising antifungal effects. mdpi.comnih.gov A thienopyrimidine–sulfamethoxazole hybrid (8iii) showed promising activity with MICs of 31.25 µg/mL against C. albicans and 62.5 µg/mL against C. parapsilosis. mdpi.com Another series of ketoconazole (B1673606) sulfonamide analogs also displayed in vitro antifungal properties against C. albicans and C. glabrata. frontiersin.org For example, replacing the acetamide (B32628) group of (2S, 4R)-Ketoconazole with small, linear sulfonamides resulted in compounds that maintained their in vitro potency, with MIC₇₅ values of 125 nM against C. albicans and 500 nM against C. glabrata. frontiersin.org

Table 3: In Vitro Antifungal Activity of Sulfonamide Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/MIC₇₅) | Reference |

|---|---|---|---|

| Arylsulfonamide derivative (Compound 3) | Candida spp. | 0.125 - 1 mg/mL (Fungistatic) | nih.gov |

| Thienopyrimidine–Sulfamethoxazole Hybrid (8iii) | Candida albicans | 31.25 µg/mL | mdpi.com |

| Thienopyrimidine–Sulfamethoxazole Hybrid (8iii) | Candida parapsilosis | 62.5 µg/mL | mdpi.com |

| (2S, 4R)-Ketoconazole sulfonamide analogs (3a-3c) | Candida albicans | 125 nM (MIC₇₅) | frontiersin.org |

| (2S, 4R)-Ketoconazole sulfonamide analogs (3a-3c) | Candida glabrata | 500 nM (MIC₇₅) | frontiersin.org |

| 2,4,5 trisubstituted-1,2,3-triazole analogue (GKV15) | Candida tropicalis | 0.49 µg/mL | mdpi.com |

| 2,4,5 trisubstituted-1,2,3-triazole analogue (GKV15) | Candida parapsilosis | 0.98 µg/mL | mdpi.com |

| 2,4,5 trisubstituted-1,2,3-triazole analogue (GKV15) | Candida albicans | 0.98 µg/mL | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Studies (In Vitro)

Beyond their antimicrobial action, sulfonamide derivatives are well-documented inhibitors of various enzymes, most notably carbonic anhydrases.

Sulfonamides are a prominent class of carbonic anhydrase (CA) inhibitors. ingentaconnect.comtandfonline.com Carbonic anhydrases are zinc-containing metalloenzymes that play critical roles in numerous physiological processes. The inhibitory action of sulfonamides is attributed to the binding of the deprotonated sulfonamide group to the zinc ion located in the enzyme's active site. mdpi.com

In vitro studies have evaluated the inhibitory potential of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, such as the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX. tandfonline.comacs.org For example, a series of novel sulfonamides derived from aminoindanes and aminotetralins were found to be effective inhibitors of hCA I and hCA II, with Kᵢ values in the micromolar range. tandfonline.com Specifically, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide showed a potent inhibitory effect against hCA I with a Kᵢ of 46 µM. tandfonline.com Other studies on bisoxadiazole-substituted sulfonamide derivatives reported IC₅₀ values against bovine carbonic anhydrase (bCA) ranging from 12.93 to 45.77 μM. nih.gov Some newly synthesized sulfonamide derivatives have even shown lower IC₅₀ values than the standard control drug, acetazolamide. ingentaconnect.com

Table 4: In Vitro Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| Bisoxadiazole-substituted sulfonamides (6a-t) | Bovine Carbonic Anhydrase (bCA) | 12.93 - 45.77 µM (IC₅₀) | nih.gov |

| Sulfonamide derivatives (1e, 2b, 3a, 3b) | Carbonic Anhydrase II | Lower IC₅₀ than acetazolamide | ingentaconnect.com |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide (32) | Human Carbonic Anhydrase I (hCA I) | 46 ± 5.4 µM (Kᵢ) | tandfonline.com |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Human Carbonic Anhydrase II (hCA II) | 94 ± 7.6 µM (Kᵢ) | tandfonline.com |

| Acetohexamide (Ace) | α-carbonic anhydrase (α-TcCA) | 5.6 µM (Kᵢ) | mdpi.com |

| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Nanomolar potency | acs.org |

| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Human Carbonic Anhydrase XIV (hCA XIV) | Nanomolar potency | acs.org |

This table is interactive. Click on the headers to sort the data.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are critical in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Various sulfonamide derivatives have been investigated for their potential to inhibit AChE.

In one study, a series of novel compounds were synthesized and evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Among them, compound 8i demonstrated the most potent inhibitory effect on both enzymes, with an IC₅₀ value of 0.39 µM for AChE. youtube.com The study suggested that the sulfonamide moiety is crucial for maintaining this inhibitory activity. youtube.com Another lead compound, G801-0274 , also showed notable inhibition of AChE with an IC₅₀ of 2.05 µM. youtube.com Recent reviews highlight that many sulfonamide derivatives have been reported as prospective anti-Alzheimer's disease agents due to their significant inhibition of AChE and BChE. acs.org

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | AChE IC₅₀ (µM) | Source |

| Compound 8i | 0.39 | youtube.com |

| G801-0274 | 2.05 | youtube.com |

Cyclin-Dependent Kinase Inhibition (e.g., CDK8)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is often implicated in cancer. nih.gov CDK8, in particular, has emerged as a significant oncogene in malignancies like colorectal cancer. nih.govmdpi.com It is part of the Mediator complex that regulates gene transcription. excli.de Consequently, inhibitors of the CDK8/Cyclin C complex are being actively developed as potential cancer therapeutics. nih.gov

A series of phenylaminoquinoline derivatives bearing a sulfonamide group were synthesized and evaluated as CDK8/CycC complex inhibitors. The methanesulfonamide (B31651) analogue 5d was the most potent, with a submicromolar IC₅₀ value of 0.639 µM. nih.govnih.gov In contrast, the primary benzenesulfonamide (B165840) analogue 5a was about six times less potent (IC₅₀ = 3.98 µM), highlighting the structural importance of the sulfonamide substitution for inhibitory activity. nih.govnih.gov Further research led to the discovery of even more potent inhibitors, such as compound 12 (3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide), which inhibited CDK8 with an IC₅₀ value of 39.2 nM. nih.gov

Table 2: In Vitro CDK8/CycC Inhibitory Activity of Selected Sulfonamide Analogues

| Compound | CDK8/CycC IC₅₀ (µM) | Source |

| Compound 5d | 0.639 | nih.govnih.gov |

| Compound 5a | 3.98 | nih.govnih.gov |

| Compound 12 | 0.0392 | nih.gov |

Anticancer Activity (In Vitro Antiproliferative Potency)

The antiproliferative properties of sulfonamide derivatives have been extensively documented against a variety of human cancer cell lines.

Novel quinazoline (B50416) sulfonamide derivatives have shown significant cytotoxic effects. For instance, derivative 12 exhibited a potent effect against the MCF-7 breast cancer cell line with an IC₅₀ of 0.0977 µM. acs.org Another study on sulfonamide-imidazole hybrids found that these compounds demonstrated antiproliferative activity against both sensitive (H69) and multidrug-resistant (H69AR) human small cell lung carcinoma cells. researchgate.net Furthermore, newly synthesized sulfonamide derivatives, such as YM-1 , showed dose-dependent cytotoxicity against MG-U87 cancer cells, with an IC₅₀ of 1.154 µM. nih.gov N-acylhydrazone derivatives designed as analogues of the natural anticancer agent combretastatin (B1194345) A4 also displayed high antiproliferative potency, with some compounds having IC₅₀ values as low as 4 nM. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Sulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Source |

| Quinazoline Sulfonamide 12 | MCF-7 (Breast) | 0.0977 µM | acs.org |

| Sulfonamide YM-1 | MG-U87 (Glioblastoma) | 1.154 µM | nih.gov |

| N-acylhydrazone LASSBio-1586 | SF-295 (Glioblastoma) | 0.004 µM (4 nM) | nih.gov |

| Di-sulfa triazene (B1217601) TS-5 | MCF-7 (Breast) | More active than SLC-0111 | frontiersin.org |

| Di-sulfa triazene TS-13 | MCF-7 (Breast) | More active than SLC-0111 | frontiersin.org |

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

A key mechanism behind the anticancer effects of some sulfonamides is their ability to halt the cell cycle, preventing cancer cells from proliferating. A notable example is the antitumor sulfonamide E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which was found to block the cell cycle progression of P388 murine leukemia cells in the G1 phase. mdpi.comtuni.fi This G1 arrest is a critical control point that many anticancer agents target. tuni.fi

Similarly, a methanesulfonamide analogue of the natural alkaloid cryptopleurine, compound 5b , was shown to induce G0/G1 cell cycle arrest in Caki-1 renal cancer cells. This effect contributes directly to its inhibition of cancer cell growth. The ability to induce cell cycle arrest, particularly at the G1/S checkpoint, is a significant area of cancer research, as many proteins involved in this transition are crucial for cell proliferation and transformation. tuni.fi

Signaling Pathway Modulation (e.g., JNK, p38 MAPK)

Mitogen-activated protein kinases (MAPKs), including JNK and p38, are critical signaling proteins that regulate cell growth, migration, and stress responses. The modulation of these pathways is another mechanism through which sulfonamides exert their anticancer effects.

Studies have shown that certain sulfonamide derivatives can activate these pathways to induce apoptosis in cancer cells. For example, a series of sulfonamides were found to reduce cancer cell proliferation by activating p38, which in turn induced pro-apoptotic genes like caspases 3, 8, and 9. The sulfonamide analogue 5b not only induces cell cycle arrest through JNK activation but also significantly inhibits the migration and invasion of Caki-1 cancer cells by modulating the p38 MAPK signaling pathway. This demonstrates a dual role for this compound in both halting proliferation and preventing metastasis.

Antioxidant Activity (In Vitro Assays)

Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidants a key research goal. Sulfonamide derivatives have been evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Several studies have reported the antioxidant capabilities of sulfonamide-containing compounds. For instance, novel 2-thiouracil-5-sulfonamide derivatives demonstrated remarkable free radical scavenging efficacy, with some compounds showing IC₅₀ values against the DPPH radical as low as 7.55 µg/mL. In another study, a series of 2-aminothiazole (B372263) sulfonamide derivatives were investigated, with compound 8 showing potent DPPH scavenging activity (90.09% inhibition). Similarly, coumarin-based sulfonamide derivatives also exhibited moderate to good radical scavenging activities, with compound 5b having an IC₅₀ of 0.66 mM in the DPPH assay.

Table 4: In Vitro Antioxidant Activity of Selected Sulfonamide Derivatives (DPPH Assay)

| Compound/Derivative Class | Antioxidant Activity (IC₅₀ or % Inhibition) | Source |

| 2-Thiouracil-5-Sulfonamides | IC₅₀ range: 7.55 to 80.0 µg/mL | |

| 2-Aminothiazole Sulfonamide 8 | 90.09% DPPH Inhibition | |

| Coumarin Sulfonamide 5b | IC₅₀: 0.66 mM | |

| Aromatic Sulfonamide 13 | IC₅₀: 54.8 µg/mL |

Other Investigated Biological Activities (e.g., Antileishmanial)

Beyond the aforementioned activities, sulfonamide derivatives have been explored for their potential against various pathogens, including the Leishmania parasite, the causative agent of leishmaniasis.

Several N-substituted benzenesulfonamides and naphthalenesulfonamides have displayed interesting IC₅₀ values against various Leishmania species. A significant finding in this area involves a compound closely related to the subject of this article: N-(trans-4-((3-((S)-2-methylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)cyclohexyl)propane-1-sulfonamide . This molecule, part of a series targeting visceral leishmaniasis, demonstrated potent activity against L. donovani amastigotes within host cells. Other research has shown that formulating sulfonamides into nanoemulsions can dramatically increase their efficacy against Leishmania. For example, nanoemulsions of sulfonamides 3F and 5B yielded IC₅₀ values as low as 3.90 µM and 2.24 µM, respectively, against L. amazonensis. mdpi.com

Table 5: In Vitro Antileishmanial Activity of Selected Sulfonamide Derivatives

| Compound/Formulation | Leishmania Species | Activity (IC₅₀) | Source |

| Sulfonamide-chalcone hybrid 10c | L. amazonensis (amastigote) | >9 (Selectivity Index) | |

| Nanoemulsion NE-3F | L. amazonensis (promastigote) | 3.90 µM | mdpi.com |

| Nanoemulsion NE-5B | L. amazonensis (promastigote) | 2.24 µM | mdpi.com |

| Nanoemulsion NE-5B | L. infantum (promastigote) | 3.47 µM | mdpi.com |

| Benzenesulfonamide 9c | L. infantum (amastigote) | "Excellent in vivo activity" |

Structure-Activity Relationship (SAR) Studies for Aliphatic Sulfonamides

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential and understanding the biological interactions of drug candidates. For aliphatic sulfonamides, these studies explore how variations in the alkyl chain and the sulfonamide group affect their biological activities, which can range from antimicrobial to enzyme inhibition.

The antibacterial spectrum of aliphatic sulfonamides is notably influenced by the length of their carbon chain. An established trend indicates that as the carbon chain length increases, the antibacterial efficacy against Gram-positive bacteria diminishes, while the activity against Gram-negative bacteria is enhanced. ajchem-b.comfrontiersrj.comekb.eg This suggests a differential mechanism of interaction or penetration through the bacterial cell walls.

In the context of enzyme inhibition, the aliphatic portion of a sulfonamide can play a significant role in binding to the target. For instance, in studies of Helicobacter pylori α-carbonic anhydrase, an aliphatic tert-butyl substituent was found to form stabilizing hydrophobic interactions within the enzyme's active site, contributing to tighter binding. acs.org This principle highlights the importance of the size and hydrophobicity of the alkyl group, such as the cyclohexyl group in 3-Cyclohexylpropane-1-sulfonamide, in determining inhibitory potency.

Furthermore, SAR studies on a series of bis-sulfonamides revealed that toxicity could be minimized when the sulfonamide is aliphatic, with hydrophobicity being tolerated up to a certain length (three methylene (B1212753) units). researchgate.net This indicates an optimal range for the aliphatic chain length to balance efficacy and toxicity.

Recent research into novel sulfonamide derivatives containing a piperidine (B6355638) moiety has also underscored the importance of the alkyl chain. mdpi.com Compounds with medium-length alkyl chains demonstrated significant antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com To determine the optimal chain length, a series of compounds were synthesized based on a highly active parent molecule, varying the number of carbons in the alkyl tail. mdpi.com The results showed a clear dependency of the antibacterial activity on the chain length, as detailed in the table below.

Table 1: In Vitro Antibacterial Activities of Aliphatic Sulfonamide Derivatives Against Plant Pathogens

This table illustrates the effect of varying alkyl chain lengths on the half-maximal effective concentration (EC50) of sulfonamide derivatives against two plant pathogens.

| Compound | Alkyl Chain Length (n) | EC50 against Xoo (µg/mL) | EC50 against Xac (µg/mL) |

|---|---|---|---|

| C1 | 2 | 4.04 | 9.21 |

| C2 | 3 | 3.15 | 7.73 |

| C3 | 4 | 2.86 | 6.98 |

| C4 | 5 | 2.65 | 4.74 |

| C5 | 6 | 3.21 | 6.85 |

| C6 | 7 | 3.97 | 8.16 |

The data clearly indicates that an alkyl chain length of five carbons (Compound C₄) resulted in the highest potency against both bacterial strains tested. mdpi.com This suggests that the hydrophobic nature of the alkyl tail is a key determinant of its biological activity, potentially by facilitating interaction with and disruption of the bacterial cell membrane. mdpi.com Scanning electron microscopy of Xoo cells treated with this compound confirmed that it caused significant damage to the cell membrane integrity. mdpi.com

Emerging Applications of Sulfonamides in Materials Science

Integration into Advanced Materials (e.g., Silsesquioxane Incorporation)

One promising area of research is the incorporation of sulfonamide-containing compounds into advanced hybrid organic-inorganic materials, such as those based on polyhedral oligomeric silsesquioxanes (POSS). POSS molecules are cage-like structures composed of a silicon-oxygen core, which can be functionalized with various organic groups.

The integration of sulfonamide moieties onto the periphery of POSS cages can lead to the development of novel nanocomposites. The sulfonamide group can introduce specific functionalities, such as improved thermal stability, altered solubility, and the potential for creating specific intermolecular interactions within a polymer matrix. While direct studies involving 3-Cyclohexylpropane-1-sulfonamide in this context are not readily found, the general principle of functionalizing POSS with sulfonamides is an active area of investigation. This approach aims to create materials with enhanced properties for a variety of applications, including coatings, resins, and specialty polymers.

Functional Materials Development

The development of functional materials often relies on the precise control of molecular structure to achieve desired macroscopic properties. The presence of the sulfonamide group, with its ability to participate in hydrogen bonding, can be a valuable tool in the design of self-assembling materials and functional polymers.

Although specific research detailing the use of this compound in functional materials is not currently available, the structural characteristics of the molecule suggest its potential as a building block. The cyclohexyl group provides a non-polar, bulky substituent that can influence the packing and morphology of materials, while the sulfonamide group offers a polar site for directed interactions. This combination could be exploited in the synthesis of materials with specific surface properties, adhesion characteristics, or as components in stimuli-responsive systems. Further research is necessary to explore and validate these potential applications.

Chemical and Physical Properties

Below is a table summarizing some of the basic chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1565961-65-0 | chemsrc.com |

| Molecular Formula | C₉H₁₉NO₂S | researchgate.net |

| Molecular Weight | 205.32 g/mol | researchgate.net |

Future Research Directions for 3 Cyclohexylpropane 1 Sulfonamide and Aliphatic Sulfonamides

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing aliphatic sulfonamides is a cornerstone of advancing their therapeutic potential. frontiersrj.com Traditional approaches often rely on the reaction of sulfonyl chlorides with primary or secondary amines, a method that can be limited by the reactivity of the amine. frontiersrj.com Future research is poised to move beyond these established routes, exploring innovative strategies that offer greater efficiency, versatility, and access to a wider range of molecular diversity.

One promising avenue is the application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This modular approach allows for the efficient coupling of readily available ketones and amines using sulfuryl fluoride (SO₂F₂) as a linchpin, providing a versatile route to complex sulfonamides. acs.org Another area of active investigation is the development of transition-metal-free synthesis methods. For instance, the oxidation of 2-amino-9-H-purin-6-sulfenamide using selective and moderate oxidants has been shown to produce 2-amino-9-H-purin-6-sulfonamides. ajchem-b.com

Electrochemical methods also present a green and efficient alternative for sulfonamide synthesis. The air-assisted electrochemical oxidation of phenylhydrazine (B124118) derivatives in the presence of arylsulfinic acids has been demonstrated to produce sulfonamide derivatives in high yields without the need for toxic reagents. researchgate.net Furthermore, researchers are exploring single-step reactions, such as the condensation of substituted hydrazide moieties with varied substituted benzene (B151609) sulfonamides under reflux conditions, to generate novel aliphatic hydrazide-based benzene sulfonamide derivatives. nih.gov The development of novel synthetic routes for prodrugs, such as the acyloxymethyl (ACOM) ethers of hydroxytryptamines, is also a key area of focus, aiming to improve drug delivery and efficacy. chemrxiv.org

Interactive Data Table: Novel Synthetic Pathways for Sulfonamides

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | Modular coupling of ketones and amines via SO₂F₂ | High efficiency, broad substrate scope, access to diverse structures acs.org |

| Transition-Metal-Free Oxidation | Selective oxidation of sulfenamide (B3320178) precursors | Avoids use of potentially toxic transition metals ajchem-b.com |

| Electrochemical Synthesis | Air-assisted oxidation of phenylhydrazine derivatives | Environmentally friendly, high yields, no toxic reagents researchgate.net |

| Single-Step Condensation | Reaction of hydrazides with benzene sulfonamides | Simplified procedure, potential for rapid library synthesis nih.gov |

| Prodrug Synthesis (e.g., ACOM ethers) | Chemoselective installation of protecting groups | Improved pharmacokinetic profiles, targeted drug delivery chemrxiv.org |

Advanced Computational Modeling for Mechanism Elucidation

Computational methods have become indispensable tools in modern drug discovery, offering profound insights into the mechanisms of action of therapeutic agents at the molecular level. nih.gov For 3-Cyclohexylpropane-1-sulfonamide and other aliphatic sulfonamides, advanced computational modeling will be instrumental in elucidating their interactions with biological targets and predicting their pharmacological properties.

Techniques such as molecular mechanics (MM+) are employed to simulate the interaction of large molecules, providing insights into binding modes and energetic favorability. scispace.com For instance, computational modeling has been used to understand the sorption of sulfonamide antibiotics to soil organic matter, revealing the importance of hydrogen bonding and dipole-dipole interactions. scispace.com

Furthermore, a combination of experimental data and computational simulations, such as Density Functional Theory (DFT) calculations, can be used to identify intermediate molecules and propose degradation pathways. researchgate.netresearchgate.net This dual approach of combining experimental results with computer simulations offers a powerful strategy for understanding the behavior of sulfonamides in biological and environmental systems. researchgate.netresearchgate.net The use of fragment-based drug discovery, which identifies potent natural anticancer agents based on well-defined fragments, is another area where computational modeling plays a crucial role. nih.gov

Interactive Data Table: Computational Modeling in Sulfonamide Research

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Molecular Mechanics (MM+) | Simulating interactions with large biomolecules | Understanding binding modes, predicting interaction energies scispace.com |